3-Methylfuran-2-carboxamide
Overview
Description
3-Methylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the third position and a carboxamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2-carboxamide typically involves the reaction of 3-methylfuran-2-carboxylic acid with an appropriate amine under amide formation conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3-Methylfuran-2-amine.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylfuran-2-carboxamide involves its interaction with specific molecular targets, depending on its application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In drug development, it can act as a ligand binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Furan-2-carboxamide: Lacks the methyl group at the third position, resulting in different reactivity and properties.
3-Methylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.
Furan-2,5-dicarboxamide: Contains two carboxamide groups, offering different functionalization possibilities.
Uniqueness: 3-Methylfuran-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the furan ring, which imparts distinct chemical and physical properties.
Biological Activity
3-Methylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, along with structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound possesses a furan ring with a carboxamide functional group, contributing to its reactivity and biological interactions. The presence of the methyl group at the 3-position of the furan ring is crucial for its biological activity, influencing its interaction with various molecular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives. The compound has shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
A study synthesized several derivatives of furan-2-carboxamide and evaluated their antimicrobial properties. The results indicated that compounds containing electron-donating groups exhibited enhanced activity. For instance, the para-substituted derivatives demonstrated significant inhibition zones against tested bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
4a | E. coli | 12 | 270 |
4b | S. aureus | 16 | 230 |
4c | B. cereus | 15 | 250 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Various derivatives have been synthesized and tested against human cancer cell lines such as HepG2, Huh-7, and MCF-7.
Case Study: Anticancer Efficacy
In one study, synthesized carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer activity. Compound 4d exhibited the highest cytotoxicity against HepG2 cells, with a cell viability rate of only 33.29% at a concentration of 20 μg/mL . The structure-activity relationship indicated that the presence of specific substituents on the phenyl ring significantly influenced anticancer efficacy.
Table 2: Anticancer Activity of Synthesized Derivatives
Compound | Cell Line | Cell Viability (%) | IC50 (μg/mL) |
---|---|---|---|
4d | HepG2 | 33.29 | 20 |
4a | Huh-7 | 35.01 | 25 |
4b | MCF-7 | 39.22 | 30 |
Structure-Activity Relationships (SAR)
The biological activity of furan derivatives is highly dependent on their structural modifications. Studies have shown that:
- Electron-donating groups enhance antimicrobial and anticancer activities.
- Positioning of substituents on the aromatic ring affects binding affinity to biological targets.
- Methyl substitution at the furan ring's C3 position is critical for maintaining bioactivity .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- One-pot synthesis involving reaction with primary amines.
- Condensation reactions with carboxylic acids.
- Functionalization techniques to introduce substituents that enhance biological activity.
Properties
IUPAC Name |
3-methylfuran-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSAEZUEUFCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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